molecular formula C6H4BrClO2 B13589960 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one

1-(5-Bromofuran-2-yl)-2-chloroethan-1-one

Cat. No.: B13589960
M. Wt: 223.45 g/mol
InChI Key: YXMUNQMDWFTVBP-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of halogenated furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a chlorine atom attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one can be synthesized through several methods. One common approach involves the bromination of furan derivatives followed by chlorination. For instance, 5-bromo-2-furaldehyde can be used as a starting material, which undergoes further reactions to introduce the chloroethanone group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromofuran-2-yl)-2-chloroethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Conclusion

1-(5-Bromofuran-2-yl)-2-chloroethan-1-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C6H4BrClO2

Molecular Weight

223.45 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-2-chloroethanone

InChI

InChI=1S/C6H4BrClO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2

InChI Key

YXMUNQMDWFTVBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)CCl

Origin of Product

United States

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